Prunin Prunin 4',5-dihydroxy-7-glucosyloxyflavanone is a glycoside and a member of flavonoids.
Brand Name: Vulcanchem
CAS No.: 529-55-5
VCID: VC21355000
InChI: InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21?/m1/s1
SMILES: C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Molecular Formula: C21H22O10
Molecular Weight: 434.4 g/mol

Prunin

CAS No.: 529-55-5

Cat. No.: VC21355000

Molecular Formula: C21H22O10

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

Prunin - 529-55-5

CAS No. 529-55-5
Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21?/m1/s1
Standard InChI Key DLIKSSGEMUFQOK-TUYHZEGRSA-N
Isomeric SMILES C1C(OC2=CC(=CC(=C2C1=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O
SMILES C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Canonical SMILES C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Melting Point Mp 225 °

Chemical Structure and Properties

Prunin (CAS 529-55-5) belongs to the class of compounds known as flavonoid-7-o-glycosides, which are phenolic compounds containing a flavonoid moiety O-glycosidically linked to a carbohydrate moiety at the C7-position . It is the glycoside form of naringenin and is characterized by its bitter taste . The compound has been identified as a potential biomarker for the consumption of certain foods including almonds, garden tomatoes, peaches, and pine nuts .

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Prunin

PropertyInformation
Chemical FormulaC21H22O10
CAS Number529-55-5
IUPAC Name5-hydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1-benzopyran-4-one
Molecular Weight434.3934 g/mol
Monoisotopic Molecular Weight434.121296924
SolubilitySlightly soluble in water
AcidityVery weakly acidic
TasteBitter
Physical StateSolid

Prunin possesses a flavanone structure with a glucose moiety attached at the C7 position. The molecule contains multiple hydroxyl groups that contribute to its biological activities through hydrogen bonding with cellular targets . As a flavonoid glycoside, prunin demonstrates better water solubility compared to its aglycone counterpart (naringenin), which affects its bioavailability and pharmacokinetic properties.

Structural Classification

Table 2: Structural Classification of Prunin

Classification LevelCategory
KingdomOrganic compounds
Super ClassPhenylpropanoids and polyketides
ClassFlavonoids
Sub ClassFlavonoid glycosides
Direct ParentFlavonoid-7-O-glycosides
Molecular FrameworkAromatic heteropolycyclic compounds

Natural Sources and Occurrence

Prunin is distributed across various plant sources, particularly within the Prunus genus and citrus fruits. The compound serves as a phytochemical defense mechanism and contributes to the taste profile of several foods.

Major Natural Sources

Table 3: Natural Sources of Prunin

SourcePlant FamilyNotes
Almond (Prunus dulcis)RosaceaePresent in the seeds and associated with almond allergens
Garden tomatoSolanaceaeFound in specific varieties
Peach (Prunus persica)RosaceaePresent in fruit tissues
Pine nut (Pinus spp.)PinaceaeContributes to nutritional and flavor profile
Immature citrus fruitsRutaceaeConcentration typically decreases with ripening
Prunus davidiana stemsRosaceaeIdentified as the main flavonoid component

The presence and concentration of prunin vary significantly between plant tissues and developmental stages. In Prunus davidiana stems, prunin has been identified as the predominant flavonoid, which has contributed to the traditional use of this plant in various medicinal applications .

Biological Activities

Antiviral Properties

Prunin has demonstrated significant antiviral activity, particularly against enteroviruses. Research has identified prunin as a potent inhibitor of human enterovirus A71 (HEVA71), which causes hand, foot, and mouth disease (HFMD) .

The primary antiviral mechanism of prunin involves targeting the internal ribosome entry site (IRES) of HEVA71, which is crucial for viral protein synthesis . By disrupting this process, prunin effectively inhibits viral replication without significantly affecting normal cellular protein production. This selectivity makes it a promising candidate for antiviral therapy.

Table 4: Antiviral Spectrum of Prunin

Virus TypeEffectivenessNotes
Enterovirus AEffectiveIncluding HEVA71
Enterovirus BEffectiveShows significant inhibition
Enterovirus CNot effectiveDemonstrates viral specificity
Rhinovirus ANot effectiveOutside effective spectrum
Herpes simplex 1Not effectiveNo significant inhibition observed
Chikungunya virusNot effectiveNot active against this arbovirus
Hepatitis C virusEffective at higher concentrationsSuggests broader potential against IRES-dependent viruses

Anti-diabetic Properties

Prunin exhibits promising anti-diabetic properties through multiple mechanisms of action. Studies have demonstrated that prunin from Prunus davidiana stems significantly improves hyperglycemia and hyperlipidemia in streptozotocin-induced diabetic rats .

The compound exerts its anti-diabetic effects primarily through:

  • Inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling

  • Inhibition of α-glucosidase, which delays carbohydrate digestion and glucose absorption

  • Suppression of peroxynitrite-mediated tyrosine nitration, reducing oxidative stress

  • Stimulation of glucose uptake in insulin-resistant hepatocytes

Table 5: Anti-diabetic Activity Parameters of Prunin

ParameterValueMechanism
PTP1B inhibition (IC50)5.5 ± 0.29 μMCompetitive inhibition (Ki = 8.66)
α-glucosidase inhibition (IC50)317 ± 2.12 μMMixed-type inhibition (Ki = 189.56)
Molecular docking score (PTP1B)-9 kcal/molIndicates strong binding affinity to active site
Cellular effectIncreased glucose uptakeVia decreased PTP1B expression in insulin-resistant HepG2 cells

The competitive inhibition of PTP1B by prunin is particularly significant, as it directly enhances insulin receptor signaling pathways, thereby improving insulin sensitivity. Molecular docking simulations have revealed that prunin selectively inhibits PTP1B by targeting its active site with high binding affinity .

Research Findings and Molecular Mechanisms

In Vivo Efficacy in Disease Models

Prunin has demonstrated remarkable efficacy in animal models of disease:

Table 6: In Vivo Efficacy of Prunin

Disease ModelAnimal ModelOutcomeReference
HEVA71 infectionBALB/c miceReduced clinical symptoms and mortality
DiabetesStreptozotocin-induced diabetic ratsImproved hyperglycemia and hyperlipidemia

These positive outcomes in animal models underscore prunin's potential as a therapeutic agent for both viral infections and metabolic disorders. The efficacy in reducing HEVA71-associated mortality is particularly promising for the development of treatments for hand, foot, and mouth disease, which currently lacks effective antiviral therapy .

Structure-Activity Relationships

Understanding the structure-activity relationships of prunin is crucial for developing more potent derivatives or analogs. The glycosylation at the C7 position appears to be important for its biological activities, differentiating it from its aglycone naringenin.

A notable derivative is Prunin 6''-O-gallate (C28H26O14), which has a molecular weight of 586.5 g/mol and is formed by the addition of a galloyl group to the 6'' position of the glucose moiety in prunin . This modification may alter the compound's bioactivity and pharmacokinetic properties, potentially enhancing certain biological effects.

Pharmaceutical Applications and Future Directions

Challenges and Future Research Needs

Despite its promising biological activities, several challenges remain in the development of prunin-based therapeutics:

  • Bioavailability and pharmacokinetics: As a flavonoid glycoside, prunin may face challenges related to absorption, distribution, metabolism, and excretion

  • Mechanism of action: Further elucidation of molecular targets and signaling pathways

  • Structure optimization: Development of more potent and selective derivatives

  • Safety and toxicity profiles: Comprehensive evaluation in preclinical and clinical settings

Future research should focus on addressing these challenges while exploring additional therapeutic applications based on prunin's diverse biological activities.

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